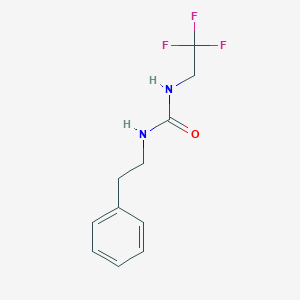

1-(2-Phenylethyl)-3-(2,2,2-trifluoroethyl)urea

Description

Properties

IUPAC Name |

1-(2-phenylethyl)-3-(2,2,2-trifluoroethyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2O/c12-11(13,14)8-16-10(17)15-7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHPUJLBKUZHMQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenylethyl)-3-(2,2,2-trifluoroethyl)urea typically involves the reaction of 2-phenylethylamine with 2,2,2-trifluoroethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane, at room temperature. The reaction proceeds via nucleophilic addition of the amine to the isocyanate, forming the desired urea derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Phenylethyl)-3-(2,2,2-trifluoroethyl)urea can undergo various chemical reactions, including:

Oxidation: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The urea moiety can be reduced to form amines.

Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines under basic conditions.

Major Products:

Oxidation: Phenylacetic acid or phenylacetone.

Reduction: 2-Phenylethylamine or other amine derivatives.

Substitution: Various substituted urea derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Phenylethyl)-3-(2,2,2-trifluoroethyl)urea has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for drug development.

Industry: Utilized in the development of advanced materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 1-(2-Phenylethyl)-3-(2,2,2-trifluoroethyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The phenylethyl group may contribute to binding interactions with target proteins, influencing the compound’s overall efficacy.

Comparison with Similar Compounds

Key Structural Features :

- 2-Phenylethyl group : Facilitates π-π interactions with aromatic residues in biological targets.

- 2,2,2-Trifluoroethyl group : Enhances metabolic stability and membrane permeability due to fluorine’s electronegativity and hydrophobic character .

Molecular Formula : C₁₁H₁₃F₃N₂O

Molecular Weight : 246.23 g/mol (calculated).

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between the target compound and related urea derivatives.

Table 1: Comparative Analysis of Urea Derivatives

Structural and Functional Insights

- Fluorine Substitution: The trifluoroethyl group in the target compound significantly increases lipophilicity (LogP ~2.1 estimated) compared to non-fluorinated analogs like 1-ethyl-3-(2-phenylethyl)urea (LogP ~2.14, ). Fluorine’s electron-withdrawing nature also stabilizes hydrogen bonds in target interactions .

Aromatic vs. Heterocyclic Substituents :

Pharmacological Potential

- While specific bioactivity data for the target compound are absent, fluorinated ureas are frequently explored as kinase inhibitors or GPCR modulators. For example, and ’s compounds with trifluoromethylphenyl groups are typical of kinase inhibitor scaffolds.

- The phenylethyl group may target CNS receptors due to its ability to cross the blood-brain barrier, whereas bulkier substituents (e.g., 3-bromophenyl in ) might limit such applications.

Biological Activity

1-(2-Phenylethyl)-3-(2,2,2-trifluoroethyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The unique structural features of this compound, particularly the trifluoroethyl group, enhance its lipophilicity, which may improve its ability to permeate biological membranes and interact with various molecular targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a phenylethyl moiety and a trifluoroethyl group attached to a urea functional group.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The trifluoroethyl group is believed to enhance the compound's ability to modulate the activity of enzymes and receptors. This interaction may lead to alterations in biochemical pathways relevant to disease processes.

Target Interactions

- Enzyme Modulation : The compound may act as an inhibitor or activator of certain enzymes involved in metabolic pathways.

- Receptor Binding : The phenylethyl portion could facilitate binding to receptor sites, influencing cellular signaling pathways.

Biological Activity Data

Research has indicated that this compound exhibits significant biological activity against various cancer cell lines. In vitro studies reported mean GI50 values (the concentration required to inhibit cell growth by 50%) that are promising for further development as a therapeutic agent.

Case Studies and Research Findings

Several studies have explored the biological effects of urea derivatives similar to this compound:

-

Anticancer Activity : A study indicated that urea derivatives can inhibit tumor growth in various cancer models. Specifically, compounds with similar structures have shown efficacy in inhibiting cell proliferation and inducing apoptosis in cancer cells.

- Example: A related compound demonstrated a reduction in tumor size in xenograft models when administered at specific dosages.

- Antimicrobial Properties : Some derivatives have been investigated for their antimicrobial activity against bacterial strains. The presence of the trifluoroethyl group appears to enhance the antibacterial efficacy compared to non-fluorinated analogs.

- Pharmacokinetics : Studies suggest that compounds like this compound exhibit favorable pharmacokinetic profiles, including good oral bioavailability and metabolic stability.

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 1-(2-Phenylethyl)-3-(2,2,2-trifluoroethyl)urea, and what analytical techniques validate its purity?

- Methodological Answer : The compound can be synthesized via sequential alkylation and coupling reactions. For example, trifluoroethyl groups are introduced using reagents like 2,2,2-trifluoroethyl trifluoromethanesulfonate under basic conditions (e.g., K₂CO₃ in MeCN) . Key steps include Stille coupling with tributyl(1-ethoxyvinyl)stannane and Pd catalysts for pyrazine ring functionalization. Purity is validated using LCMS for reaction monitoring and ¹H-NMR (400 MHz, CDCl₃/DMSO-d₆) for structural confirmation, focusing on characteristic peaks (e.g., δ = 8.64–8.80 ppm for aromatic protons) .

Q. How do substituents like the trifluoroethyl group influence the compound’s electronic properties and reactivity?

- Methodological Answer : The electron-withdrawing trifluoroethyl group increases electrophilicity at adjacent sites, facilitating nucleophilic substitutions or coupling reactions. This is critical in regioselective alkylation steps, as seen in the synthesis of triazolylpyrazine intermediates . Computational modeling (e.g., DFT) can quantify electronic effects by analyzing charge distribution and frontier molecular orbitals.

Q. What purification methods are effective for isolating urea derivatives with aromatic and fluorinated substituents?

- Methodological Answer : Silica gel column chromatography with gradient elution (e.g., PE:EtOAc from 100:0 to 10:90) is widely used. For polar byproducts, reverse-phase HPLC or recrystallization in solvents like EtOAc/hexane improves purity. Evidence from related urea derivatives shows that brine washes and Na₂SO₄ drying are essential to remove residual water or salts .

Advanced Research Questions

Q. How can low yields in trifluoroethyl group alkylation steps (e.g., 26% yield) be optimized?

- Methodological Answer : Yield improvements may involve optimizing reaction time, temperature, or stoichiometry. For instance, increasing the equivalents of 2,2,2-trifluoroethyl trifluoromethanesulfonate or using phase-transfer catalysts (e.g., TBAB) can enhance reactivity. Alternative solvents (DMF or THF) may improve solubility of intermediates . Kinetic studies via in situ IR or LCMS can identify rate-limiting steps.

Q. What strategies address contradictions in spectral data (e.g., NMR shifts) for structurally similar urea derivatives?

- Methodological Answer : Contradictions arise from conformational flexibility or solvent effects. Use high-field NMR (600+ MHz) and 2D techniques (COSY, HSQC) to resolve overlapping signals. For example, NOESY can confirm spatial proximity of protons in crowded regions (e.g., δ = 4.84–4.94 ppm for ethoxyvinyl groups) . Cross-validation with X-ray crystallography or mass spectrometry is recommended.

Q. How does salt formation (e.g., fumarate) impact the solubility and bioavailability of this urea derivative?

- Methodological Answer : Salt formation with counterions like fumarate enhances aqueous solubility via hydrogen bonding and ionic interactions. For preclinical studies, screen salts using pH-solubility profiles and thermal analysis (DSC/TGA). Evidence from related compounds shows that fumarate salts improve dissolution rates by 3–5-fold compared to free bases .

Q. What computational tools predict the binding affinity of this compound to biological targets (e.g., kinases or receptors)?

- Methodological Answer : Molecular docking (AutoDock, Glide) and molecular dynamics simulations assess interactions with target proteins. Focus on the urea moiety’s hydrogen-bonding capacity and the trifluoroethyl group’s hydrophobic effects. QSAR models trained on analogous inhibitors (e.g., 1-phenyl-3-(1-phenylethyl)urea derivatives) can prioritize structural modifications .

Q. How to mitigate decomposition during storage of fluorinated urea derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.